An In-depth Technical Guide to the Chemical Properties and Potential Applications of 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Proposed Synthesis of 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol
The synthesis of 1-substituted-1H-pyrazol-4-ols can be achieved through several established synthetic routes. A plausible and efficient method for the preparation of 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol involves a multi-step sequence starting from readily available starting materials. The general strategy involves the construction of the pyrazole ring followed by the introduction of the hydroxyl group at the C4 position. A common approach is the cyclocondensation of a β-dicarbonyl compound or its equivalent with a substituted hydrazine.
Experimental Protocol: A Predictive Synthetic Pathway
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Formation of 2-Methyl-benzylhydrazine: Commercially available 2-methylbenzyl chloride would be reacted with an excess of hydrazine hydrate. This nucleophilic substitution reaction is typically carried out in a protic solvent like ethanol at reflux temperatures to yield 2-methyl-benzylhydrazine.
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Cyclocondensation to form the Pyrazole Ring: The synthesized 2-methyl-benzylhydrazine would then be reacted with a suitable three-carbon building block to form the pyrazole ring. A versatile synthon for this purpose is ethyl 3-ethoxyacrylate. The reaction is typically performed in a suitable solvent such as ethanol or acetic acid, often with heating, to promote the cyclization and subsequent aromatization to the pyrazole core. This would yield ethyl 1-(2-methyl-benzyl)-1H-pyrazole-4-carboxylate.
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Hydrolysis of the Ester: The resulting ester would be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with aqueous sodium hydroxide followed by acidification.
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Conversion to Pyrazol-4-ol: The 4-carboxy-pyrazole can then be converted to the 4-hydroxy-pyrazole. One potential method is a Curtius rearrangement, followed by hydrolysis of the resulting isocyanate. A more direct, albeit potentially lower-yielding, approach could involve a Barton decarboxylation followed by oxidation. A more modern and efficient approach could involve a direct conversion of a 4-halopyrazole derivative (obtained from the carboxylic acid via a Hunsdiecker-type reaction) to the pyrazol-4-ol via a nucleophilic substitution with a hydroxide source, potentially catalyzed by a transition metal.
Caption: Proposed synthetic workflow for 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol.
Physicochemical Properties: A Predictive Analysis
The following table summarizes the predicted physicochemical properties of 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 200.23 g/mol |
| Appearance | Expected to be a white to off-white solid at room temperature. |
| Solubility | Predicted to have moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, and limited solubility in water and nonpolar solvents like hexane. The presence of the hydroxyl group and the nitrogen atoms will contribute to its polarity. |
| pKa | The pyrazole ring is weakly basic, while the hydroxyl group is weakly acidic. The pKa of the hydroxyl group is expected to be in the range of 9-11, similar to other phenolic compounds.[3] |
Spectroscopic Characterization: Predicted Spectral Data
The structural elucidation of 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol would rely on a combination of spectroscopic techniques. Based on the analysis of similar N-benzyl pyrazoles and 4-hydroxypyrazoles, the following spectral data are predicted.[7][8][9]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | OH (pyrazol) |
| ~7.5 - 7.6 | Singlet | 1H | H-5 (pyrazole) |
| ~7.2 - 7.4 | Multiplet | 5H | H-3 (pyrazole) & Ar-H (benzyl) |
| ~5.3 | Singlet | 2H | CH₂ (benzyl) |
| ~2.3 | Singlet | 3H | CH₃ (benzyl) |
The broadness of the hydroxyl proton signal is due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will confirm the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-4 (pyrazole, bearing OH) |
| ~140 - 145 | C-5 (pyrazole) |
| ~135 - 138 | Quaternary Ar-C (benzyl) |
| ~125 - 130 | Ar-CH (benzyl) |
| ~120 - 125 | C-3 (pyrazole) |
| ~50 - 55 | CH₂ (benzyl) |
| ~18 - 22 | CH₃ (benzyl) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Broad | O-H stretch (hydroxyl) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) |
| 1500 - 1600 | Strong | C=C and C=N stretch (aromatic rings) |
| 1200 - 1300 | Strong | C-O stretch (hydroxyl) |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| m/z | Interpretation |
| 200 | [M]⁺, Molecular ion |
| 105 | [M - C₇H₇]⁺, Loss of the 2-methylbenzyl group |
| 91 | [C₇H₇]⁺, Tropylium ion from the benzyl fragment |
Potential Biological Activities and Applications in Drug Development
The pyrazole scaffold is a well-established pharmacophore with a wide range of biological activities.[1][2][5] The introduction of a 2-methyl-benzyl group at the N1 position and a hydroxyl group at the C4 position is likely to modulate the biological profile of the parent pyrazole ring.
Predicted Biological Activities:
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Anti-inflammatory Activity: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][10] The structural features of 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol are consistent with those of known COX inhibitors.
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Anticancer Activity: The pyrazole ring is a common feature in many kinase inhibitors used in cancer therapy.[5][6] The 2-methylbenzyl substituent could potentially interact with hydrophobic pockets in the active sites of various kinases.
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Antimicrobial Activity: Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[1][11] The lipophilicity imparted by the benzyl group may enhance cell membrane penetration.
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Analgesic and Antipyretic Activity: Historically, pyrazole derivatives have been used as analgesics and antipyretics.[1]
Caption: Potential biological targets and therapeutic outcomes of pyrazole derivatives.
Conclusion
While direct experimental data for 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol is currently lacking in the public domain, this in-depth technical guide provides a robust, predictive overview of its chemical properties and potential applications. Based on the well-established chemistry and pharmacology of the pyrazole scaffold, this compound is a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. The proposed synthetic route is feasible, and the predicted spectroscopic data provide a solid foundation for its future characterization. The potential for diverse biological activities, particularly in the areas of inflammation and oncology, warrants further exploration of this and related pyrazole derivatives. This guide serves as a valuable resource for researchers embarking on the synthesis and evaluation of this novel chemical entity.
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